(Octahydro-4,7-methano-1H-indenyl)methyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydro-4,7-methano-1H-indenyl)methyl butyrate is a chemical compound with the molecular formula C15H24O2. It is known for its unique structure, which includes an octahydro-4,7-methano-1H-indenyl group attached to a methyl butyrate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl butyrate typically involves the esterification of (Octahydro-4,7-methano-1H-indenyl)methanol with butyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Octahydro-4,7-methano-1H-indenyl)methyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
(Octahydro-4,7-methano-1H-indenyl)methyl butyrate is utilized in various scientific research fields, including:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is used in biochemical assays to investigate enzyme-catalyzed reactions involving esters.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (Octahydro-4,7-methano-1H-indenyl)methyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (Octahydro-4,7-methano-1H-indenyl)methanol, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Octahydro-4,7-methano-1H-indenyl)methyl acetate
- (Octahydro-4,7-methano-1H-indenyl)methyl propionate
- (Octahydro-4,7-methano-1H-indenyl)methyl valerate
Uniqueness
(Octahydro-4,7-methano-1H-indenyl)methyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
93983-74-5 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3-tricyclo[5.2.1.02,6]decanylmethyl butanoate |
InChI |
InChI=1S/C15H24O2/c1-2-3-14(16)17-9-12-6-7-13-10-4-5-11(8-10)15(12)13/h10-13,15H,2-9H2,1H3 |
InChI Key |
XTDIPJOCJZHMMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1CCC2C1C3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.